LSN2814617

描述

LSN2814617 是一种合成的有机化合物,以其作为代谢型谷氨酸受体 5 (mGluR5) 的正向变构调节剂而闻名。 该化合物已被研究用于其对睡眠结构、认知功能以及其唤醒促进特性的潜在影响 .

准备方法

LSN2814617 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。该化合物通过一系列反应合成,包括环化和取代反应。 最终产品经纯化以达到高纯度,通常大于 97% .

化学反应分析

LSN2814617 经历各种化学反应,主要涉及其官能团。该化合物可以参与:

氧化: 恶二唑环的存在允许在特定条件下进行潜在的氧化反应。

还原: 三唑环可以进行还原反应,改变其电子性质。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于具体的反应条件和所用试剂。

科学研究应用

Scientific Research Applications

-

Cognitive Disorders :

- LSN2814617 has shown promise in enhancing cognitive function in preclinical models of schizophrenia and other cognitive disturbances. Studies indicate that mGluR5 positive allosteric modulators can restore deficits in synaptic plasticity and cognitive function impaired by neuropsychiatric disorders .

- A notable study demonstrated that this compound improved performance in tasks assessing working memory and attention in rodent models, suggesting its potential for treating cognitive deficits associated with schizophrenia .

-

Sleep Regulation :

- Research indicates that this compound significantly increases wakefulness without eliciting compensatory sleep responses typically seen with other wake-promoting agents like amphetamines or caffeine. In sleep-restricted rat models, this compound maintained wakefulness more effectively than these traditional stimulants .

- The compound's effects on sleep architecture were evaluated through operant responding tasks, where it demonstrated a unique profile distinct from other stimulants, making it a candidate for further exploration in sleep disorders .

-

Neurodegenerative Diseases :

- Preliminary findings suggest that this compound may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease due to its role in enhancing synaptic plasticity . The modulation of mGluR5 could help mitigate cognitive decline associated with these conditions.

Table 1: Summary of Preclinical Studies Involving this compound

Case Studies

-

Case Study: Cognitive Enhancement in Schizophrenia Models

- In a series of experiments using rodent models, this compound was administered to evaluate its effects on cognitive performance. The results indicated significant improvements in tasks designed to assess working memory and attention, supporting its potential use as a therapeutic agent for cognitive deficits seen in schizophrenia .

-

Case Study: Sleep Architecture Modulation

- A study examined the effects of this compound on sleep patterns in rats subjected to sleep deprivation. Results showed that while traditional stimulants led to increased wakefulness accompanied by significant compensatory sleep, this compound maintained wakefulness with minimal impact on subsequent sleep quality, suggesting its unique profile as a wake-promoting agent without adverse effects on sleep architecture .

作用机制

LSN2814617 通过与代谢型谷氨酸受体 5 (mGluR5) 结合并增强其活性来发挥作用。这种正向变构调节增强了受体对谷氨酸的反应,从而导致表达 mGluR5 的细胞中钙动员增加。 该化合物的唤醒促进作用归因于其调节神经元活动和增强皮质网络连接的能力 .

相似化合物的比较

LSN2814617 在其作为 mGluR5 的正向变构调节剂的高选择性和效力方面是独一无二的。类似的化合物包括:

ADX47273: 另一种 mGluR5 的正向变构调节剂,以其认知增强特性而闻名。

MPEP: mGluR5 的负向变构调节剂,用于研究其对 mGluR5 活性的对比影响。

This compound 由于其对睡眠结构的特定影响及其在认知障碍中的潜在治疗应用而脱颖而出。

生物活性

LSN2814617 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), which has garnered attention for its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia and cognitive dysfunction. This article explores the biological activity of this compound, including its pharmacological profile, mechanism of action, and findings from relevant studies.

Pharmacological Profile

This compound exhibits several key pharmacological characteristics:

- Selectivity : It selectively modulates the mGlu5 receptor without significantly affecting other glutamate receptor subtypes.

- Potency : The compound has an effective concentration (EC50) of approximately 3 µM in enhancing mGlu5 receptor activity, indicating its efficacy in potentiating glutamate responses in various biological systems .

- Brain Penetration : this compound is noted for its ability to penetrate the blood-brain barrier effectively, making it suitable for central nervous system (CNS) applications .

This compound functions by binding to the allosteric site of the mGlu5 receptor, leading to a conformational change that enhances the receptor's response to its natural ligand, glutamate. This modulation is crucial in regulating synaptic plasticity and cognitive functions.

Key Mechanisms:

- Enhancement of Long-Term Potentiation (LTP) : Studies have shown that this compound can enhance LTP in hippocampal slices, a process essential for learning and memory .

- Reversal of Cognitive Deficits : In preclinical models, this compound has demonstrated the ability to reverse cognitive deficits induced by NMDA receptor antagonists, suggesting its potential utility in treating cognitive impairments associated with schizophrenia .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and safety profile.

Table 1: Summary of Key Research Findings

Case Study Insights

In a notable case study involving rodent models, this compound was shown to reverse amphetamine-induced hyperlocomotion without significant motor impairment, indicating a favorable safety profile . This study highlights the compound's potential as an antipsychotic agent with minimal side effects.

属性

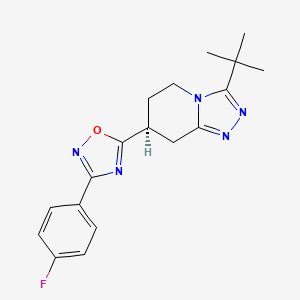

IUPAC Name |

5-[(7S)-3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJTKMKUYJGAL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN=C2N1CC[C@@H](C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。